1-(2-ethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2-ETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituted phenyl groups
Preparation Methods
The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be achieved through multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Industrial production methods may involve optimizing these reactions to reduce costs and improve yields, often by minimizing the use of toxic reagents and simplifying the reaction steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-ETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and pyrrolidinone-containing molecules. What sets 1-(2-ETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties . Similar compounds might include:
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-3-21-8-4-6-10-25(21)31-19-22(18-27(31)32)28-29-24-9-5-7-11-26(24)30(28)16-17-33-23-14-12-20(2)13-15-23/h4-15,22H,3,16-19H2,1-2H3 |
InChI Key |
SEDCEESSNFKADP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C |
Origin of Product |
United States |
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